molecular formula C15H10ClFN2O B5879175 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B5879175
M. Wt: 288.70 g/mol
InChI Key: TUWUCMMTBBYBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in inflammation, tumor growth, or bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can modulate the levels of certain biochemical markers such as cytokines, prostaglandins, and nitric oxide. It has also been found to induce apoptosis or cell death in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of inflammation, tumor growth, bacterial growth, and neurodegeneration. However, one limitation is that it may not be suitable for all types of experiments due to its potential toxicity or side effects.

Future Directions

There are several future directions for the study of 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to study its effects on different types of cancer cells or bacterial strains. Additionally, it may be worthwhile to investigate its potential use in animal models of other neurodegenerative disorders such as Parkinson's disease or Huntington's disease.
Conclusion:
In conclusion, 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound with significant potential for therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can be achieved through various methods. One such method involves the reaction of 2-chlorobenzyl chloride and 4-fluorophenylhydrazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with cyanogen bromide to form the final product.

Scientific Research Applications

3-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been investigated for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-13-4-2-1-3-11(13)9-14-18-15(20-19-14)10-5-7-12(17)8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWUCMMTBBYBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

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